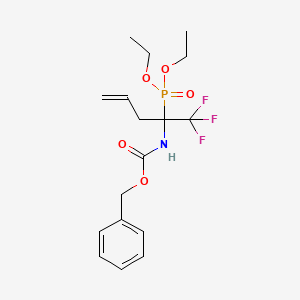

(1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester

Description

(1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester is a structurally complex organophosphorus compound characterized by a benzyloxycarbonyl (Cbz) protecting group, a trifluoromethyl substituent, and a phosphonic acid diethyl ester moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the Cbz group protects the amine functionality during synthetic processes .

Properties

IUPAC Name |

benzyl N-(2-diethoxyphosphoryl-1,1,1-trifluoropent-4-en-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3NO5P/c1-4-12-16(17(18,19)20,27(23,25-5-2)26-6-3)21-15(22)24-13-14-10-8-7-9-11-14/h4,7-11H,1,5-6,12-13H2,2-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPBKNGELBSKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(CC=C)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include trifluoromethylating agents, protecting groups for the amino functionality, and phosphonic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The compound’s synthesis likely involves phosphonic acid esterification and Cbz-group introduction . Key findings:

-

Phosphonate esterification : Triethyl orthoacetate efficiently converts phosphonic acids to mono-/diesters under controlled temperatures (30–90°C). For example, benzylphosphonic acid forms monoethyl ester (76% yield) at 30°C and diethyl ester (98% yield) at 90°C .

-

Cbz-protection : Benzyloxycarbonyl groups are typically introduced via reaction with benzyl chloroformate under basic conditions, though specific protocols for this compound are not detailed in the reviewed literature.

Hydrolysis and Stability Studies

The diethyl phosphonate ester is susceptible to hydrolysis , influenced by pH and enzymatic activity:

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reactivity Profile | Reference |

|---|---|---|

| Acidic (pH < 3) | Slow cleavage of phosphonate ester | |

| Basic (pH > 10) | Rapid dealkylation to phosphonic acid | |

| Enzymatic (esterases) | Prodrug activation via ester hydrolysis |

-

Prodrug potential : Acyloxyalkyl esters (e.g., POM, POC groups) enhance bioavailability via hydrolysis . The diethyl ester’s stability in physiological conditions aligns with prodrug strategies for phosphonates.

Cbz-Group Deprotection

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group, yielding a free amine. Competing phosphonate ester reduction is unlikely due to the trifluoromethyl group’s electron-withdrawing effects.

-

Acidolysis : Strong acids (e.g., HBr/AcOH) cleave the Cbz group without affecting the phosphonate ester .

Alkene Reactivity

The but-3-enyl group may undergo:

-

Electrophilic additions : Halogenation or epoxidation, though steric hindrance from the trifluoromethyl group could limit reactivity.

-

Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with arylboronic acids, as demonstrated for vinyl esters in related benzylphosphonates .

Table 2: Representative Reactions of Analogous Phosphonate Esters

Scientific Research Applications

The compound (1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester (CAS No. 296238-74-9) is a phosphonic acid derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article will explore its applications, supported by data tables and relevant case studies.

Basic Information

- Molecular Formula: C17H23F3NO5P

- Molecular Weight: 409.34 g/mol

- CAS Number: 296238-74-9

Medicinal Chemistry

The compound has potential applications in the development of pharmaceuticals, particularly due to its phosphonic acid moiety which is known to mimic natural phosphates. This structural feature allows it to interact with biological systems effectively.

Case Study: Antiviral Activity

Research indicates that phosphonic acids can exhibit antiviral properties. A study demonstrated that compounds similar to (1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester showed efficacy against viral infections by inhibiting viral replication processes. The specific mechanisms involve interference with nucleotide metabolism, which is crucial for viral proliferation.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it versatile for creating diverse chemical entities.

Case Study: Synthesis of Macrocyclic Compounds

A notable application is its use in the synthesis of macrocyclic compounds, which are significant in drug discovery due to their unique properties and biological activities. The incorporation of the phosphonic acid moiety enhances the binding affinity of these macrocycles to biological targets.

Agrochemicals

Phosphonic acid derivatives are often explored for their potential use in agrochemicals, particularly as herbicides or fungicides. The trifluoromethyl group in this compound may contribute to enhanced biological activity and stability in agricultural formulations.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of (1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the phosphonic acid moiety may participate in specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, this compound is compared with three analogous phosphonates and amine-protected derivatives. Key structural and functional differences are highlighted below.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Complexity vs. Reactivity: The target compound’s trifluoromethyl group confers higher electronegativity and stability compared to the methyl group in Diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate . This difference may influence binding affinity in enzyme inhibition.

Synthetic Accessibility: The asymmetric synthesis of Diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate relies on chiral auxiliaries, whereas the target compound likely requires orthogonal protection/deprotection strategies for the Cbz group .

Biological Relevance :

- The Cbz group in the target compound enables selective deprotection for controlled drug release, a feature absent in simpler diethylaniline derivatives .

Methodological Considerations for Similarity Assessment

As noted in computational studies, structural similarity metrics (e.g., Tanimoto coefficients) prioritize shared functional groups and stereochemistry. For example:

- LogP Differences: The CF₃ group increases hydrophobicity (higher logP) compared to methyl or amino-substituted analogs.

- Metabolic Stability: Fluorinated compounds often exhibit prolonged half-lives, unlike non-fluorinated phosphonates .

Biological Activity

(1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester (CAS No. 296238-74-9) is a compound of significant interest due to its unique structural features, including a trifluoromethyl group, a benzyloxycarbonylamino group, and a phosphonic acid diethyl ester moiety. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of the compound is with a molecular weight of approximately 409.337 g/mol. Its structure includes:

- Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.

- Benzyloxycarbonylamino group : Often contributes to the stability and bioavailability of pharmaceutical compounds.

- Phosphonic acid diethyl ester moiety : Associated with various biological activities, including enzyme inhibition.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Phosphonic acids are known to inhibit enzymes like phosphatases, which play critical roles in cellular signaling pathways.

- Antimicrobial Properties : Some studies suggest that derivatives of phosphonic acids exhibit antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory responses.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Enzyme Inhibition :

- A study demonstrated that compounds similar to (1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester can inhibit serine/threonine phosphatases, which are crucial for regulating various cellular processes.

-

Antimicrobial Activity :

- Research has shown that phosphonic acid derivatives possess antimicrobial properties, particularly against Gram-positive bacteria. The presence of the trifluoromethyl group enhances this activity by increasing membrane permeability.

-

Anti-inflammatory Effects :

- In vitro studies indicated that the compound could significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases.

-

Cytotoxicity in Cancer Cells :

- The compound exhibited cytotoxic effects on various cancer cell lines, promoting apoptosis through the activation of caspase pathways. This finding highlights its potential as an anticancer agent.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of (1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester remains to be thoroughly investigated. However, preliminary studies suggest:

- Absorption : The diethyl ester form may enhance oral bioavailability.

- Metabolism : Potential hydrolysis to active phosphonic acid forms.

- Toxicity : Limited data available; further studies are needed to assess safety profiles.

Q & A

Basic Question: What are the established synthetic routes for preparing this compound?

Methodological Answer:

The synthesis typically involves multi-step strategies, leveraging reactions such as:

- Kabachnick-Fields Reaction : A three-component reaction between a benzyloxycarbonyl-protected amine, a trifluoromethyl-containing carbonyl compound (e.g., aldehyde or ketone), and diethyl phosphite under acidic or solvent-free conditions .

- Enantioselective Hydrophosphonylation : Catalytic asymmetric methods (e.g., using chiral Lewis acids) to introduce the phosphonate group with stereochemical control, followed by functionalization of the amino group with benzyloxycarbonyl (Cbz) protection .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the product, with purity confirmed by HPLC (>95%) and elemental analysis .

Basic Question: How is the compound characterized to confirm its structure and purity?

Methodological Answer:

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR to assign the benzyloxycarbonyl group, trifluoromethyl moiety, phosphonate ester, and but-3-enyl chain. For example, ³¹P NMR typically shows a singlet near δ 20–25 ppm for phosphonate esters .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns matching the trifluoromethyl group .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch of Cbz) and ~1250 cm⁻¹ (P=O stretch) .

Basic Question: What stability considerations are critical for handling and storage?

Methodological Answer:

- Moisture Sensitivity : The phosphonate ester is prone to hydrolysis; store under inert atmosphere (argon/nitrogen) with desiccants (e.g., molecular sieves) .

- Light and Temperature : Protect from UV light (due to the but-3-enyl double bond) and store at –20°C for long-term stability .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition of the trifluoromethyl group .

Advanced Question: How can stereochemical challenges during synthesis be addressed?

Methodological Answer:

- Chiral Catalysts : Use enantioselective hydrophosphonylation with chiral BINOL-derived catalysts to establish the desired configuration at the phosphorus center .

- Dynamic Kinetic Resolution : Optimize reaction conditions (temperature, solvent polarity) to favor one stereoisomer during the Kabachnick-Fields reaction .

- Diastereomeric Crystallization : Separate stereoisomers using chiral auxiliaries or resolving agents (e.g., tartaric acid derivatives) .

Advanced Question: What computational methods aid in studying reactivity and bioactivity?

Methodological Answer:

- Molecular Modeling : Use Discovery Studio or Gaussian for docking studies to predict interactions with biological targets (e.g., enzyme active sites) .

- Density Functional Theory (DFT) : Calculate transition-state energies to rationalize regioselectivity in hydrophosphonylation or hydrolysis pathways .

- Molecular Dynamics (MD) : Simulate stability of the Cbz group under varying pH conditions to guide experimental design .

Advanced Question: How are contradictions in spectroscopic data resolved for derivatives?

Methodological Answer:

- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals in congested regions (e.g., butenyl protons) .

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of trifluoromethyl or phosphonate resonances .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures of key intermediates .

Advanced Question: What mechanistic insights explain competing pathways in its degradation?

Methodological Answer:

- Kinetic Studies : Monitor hydrolysis rates via ³¹P NMR under acidic/alkaline conditions to identify predominant mechanisms (e.g., SN2 vs. radical pathways) .

- Isotope Effects : Use deuterated solvents (D₂O) or ¹⁸O-labeled water to trace oxygen incorporation into degradation products .

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to test for radical intermediates during light-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.